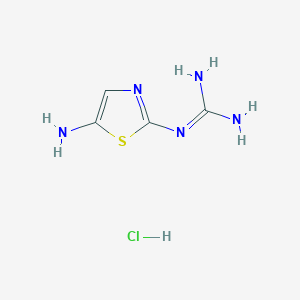

1-(5-Aminothiazol-2-yl)guanidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

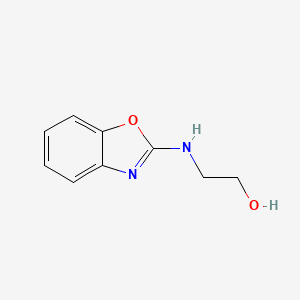

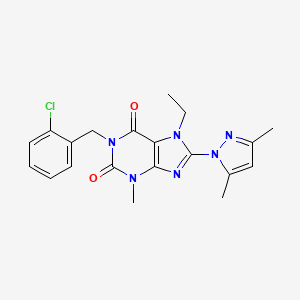

1-(5-Aminothiazol-2-yl)guanidine hydrochloride is a chemical compound with the CAS Number: 1956390-06-9 . It has a molecular weight of 193.66 and its molecular formula is C4H8ClN5S . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Chemical Synthesis and Modification

1-(5-Aminothiazol-2-yl)guanidine hydrochloride serves as a building block in chemical synthesis, facilitating the formation of complex molecules. Its reactivity has been harnessed in the microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating its utility in creating structurally diverse compounds for medicinal and agricultural chemistry. This process leverages the compound's reactivity under microwave irradiation to yield novel triazole derivatives with potential applications in drug discovery and agrochemical development L. Tan, F. Lim, A. Dolzhenko, 2017.

Antifungal Activity

Polyhexamethylene guanidine hydrochloride (PHMGH), a related compound, has demonstrated potent antifungal activity against various pathogenic fungi, outperforming traditional antifungal drugs like amphotericin B. The mechanism of action of PHMGH involves disruption of fungal cell membranes, suggesting that derivatives of guanidine hydrochloride could have similar bioactive properties. This highlights the potential of this compound and its derivatives in developing new antifungal agents Hyemin Choi, Keuk-Jun Kim, D. G. Lee, 2017.

Green Chemistry Applications

The compound's derivatives have also been synthesized using green chemistry principles, demonstrating its role in eco-friendly chemical processes. For instance, 5-pyridinyl-3-amino-1,2,4-triazoles were synthesized from amino guanidine hydrochloride, showcasing an environmentally friendly method for creating Schiff bases. This synthesis under microwave irradiation in water highlights the potential of guanidine hydrochloride derivatives in sustainable chemical synthesis M. Gümüş, 2019.

Biological Activity and Drug Development

Guanidine hydrochloride derivatives have been explored for various biological activities, including as potential cardioprotectives through the inhibition of the Na+/H+ exchanger isoform-1. This application underscores the therapeutic potential of these compounds in managing cardiovascular diseases Sunkyung Lee, K. Yi, S. Hwang, B. Lee, S. Yoo, Kyu-Yang Lee, 2005.

作用機序

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ and is associated with the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed or inhaled, causes skin and eye irritation . Precautionary measures include avoiding breathing dust and using the compound only in well-ventilated areas .

特性

IUPAC Name |

2-(5-amino-1,3-thiazol-2-yl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXZQPOZKLRNPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N=C(N)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2928564.png)

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2928568.png)

![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)

![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2928575.png)